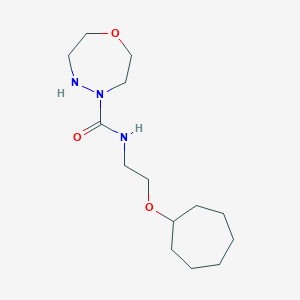
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one, also known as CPQA, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit inhibitory effects on several protein kinases, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and survival, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one has been shown to exhibit potent inhibitory effects on several protein kinases, leading to the suppression of tumor growth and inflammation. It has also been shown to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one is its potent inhibitory effects on several protein kinases, making it a promising candidate for the treatment of various diseases. However, one of the limitations of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one is its relatively low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one. One area of research could focus on the development of more potent and selective inhibitors of specific protein kinases. Another potential direction could be the investigation of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Additionally, further studies could be conducted to investigate the potential use of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one in the treatment of other diseases, such as inflammation and autoimmune disorders.
Synthesemethoden
The synthesis of 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one involves several steps, including the reaction of 2-amino-4-cyclopropyl-6-(2-hydroxyethyl)quinazoline with 2-bromo-1-cyclopropylpropane in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory effects on several protein kinases, including EGFR, PDGFR, and VEGFR, which are known to play a role in the development and progression of various diseases such as cancer and inflammation. 2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one has also been shown to exhibit anti-tumor activity in preclinical studies.
Eigenschaften
IUPAC Name |
2-(2-cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(12-6-7-12)10-17-16-18-14-5-3-2-4-13(14)15(21)19(16)8-9-20/h2-5,11-12,20H,6-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFQOPIBTMEYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=CC=CC=C2C(=O)N1CCO)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropylpropylamino)-3-(2-hydroxyethyl)quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B7437595.png)
![tert-butyl 4-[(5-methyl-1H-imidazol-2-yl)methylcarbamoyl]piperidine-1-carboxylate](/img/structure/B7437597.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-4-cyclobutyloxybenzamide](/img/structure/B7437600.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide](/img/structure/B7437608.png)
![Tert-butyl 3-[2-[(1-oxidopyridin-1-ium-3-yl)amino]-2-oxoethoxy]azetidine-1-carboxylate](/img/structure/B7437641.png)
![3-(3-Methoxy-1,2-thiazol-4-yl)-5-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B7437644.png)
![2-(2-methylpropyl)-5-[2-(5-methyl-1,4-thiazepan-4-yl)-2-oxoethyl]-1H-pyrazol-3-one](/img/structure/B7437650.png)
![1-[3,3-Bis(hydroxymethyl)pyrrolidin-1-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B7437659.png)

![N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437664.png)
![2,3,3,3-tetrafluoro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]propanamide](/img/structure/B7437667.png)

![6-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B7437686.png)
